7-[3-(Morpholin-4-yl)propoxy]-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Description
This compound belongs to the 4-oxo-1,4-dihydroquinoline family, characterized by a bicyclic quinoline core with a ketone group at position 2. Key structural features include:
- Position 3: A nitrile (-CN) group, which enhances electrophilicity and influences binding interactions .
- Position 6: A nitro (-NO₂) substituent, contributing to electrophilic reactivity and enabling nucleophilic substitution reactions .
- Position 7: A 3-(morpholin-4-yl)propoxy chain, which improves solubility and pharmacokinetic properties compared to simpler alkoxy groups .
- Position 4: The 4-oxo-1,4-dihydroquinoline scaffold, a common pharmacophore in kinase inhibitors and acetylcholinesterase (AChE) inhibitors .
Properties
CAS No. |
919482-02-3 |
|---|---|
Molecular Formula |
C17H18N4O5 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
7-(3-morpholin-4-ylpropoxy)-6-nitro-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C17H18N4O5/c18-10-12-11-19-14-9-16(15(21(23)24)8-13(14)17(12)22)26-5-1-2-20-3-6-25-7-4-20/h8-9,11H,1-7H2,(H,19,22) |
InChI Key |
ZJDPUIAHFIJLHT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C3C(=C2)NC=C(C3=O)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Hydroxy-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile involves multiple steps, typically starting with the quinoline core. The synthetic route often includes nitration, hydrolysis, and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-Hydroxy-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the nitro group to an amine.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Properties
The compound exhibits potent inhibitory activity against various protein kinases, particularly the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These targets are critical in the regulation of cell proliferation and angiogenesis, processes that are often dysregulated in cancer.
Inhibition of EGFR
Research indicates that derivatives of quinoline compounds, including 7-[3-(Morpholin-4-yl)propoxy]-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, can effectively inhibit EGFR with significant potency. For instance, a related compound demonstrated an IC50 value of 0.12 μM against EGFR, showcasing its potential as a targeted therapy for cancers characterized by EGFR overexpression .
Inhibition of VEGFR
The compound also shows promise as a VEGFR inhibitor. In studies involving quinazoline derivatives, modifications at specific positions led to enhanced activity against VEGFR, with some compounds achieving IC50 values as low as 0.02 μM . This suggests that this compound could be part of a new class of multi-targeted kinase inhibitors.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific substituents on the quinoline scaffold. Electron-withdrawing groups at strategic positions enhance binding affinity and selectivity for the target kinases . For example, modifications involving halogens or alkoxy groups have been shown to significantly increase the inhibitory potency.
Case Studies
Several studies have documented the efficacy of similar compounds in preclinical models:
Preclinical Efficacy Against Tumors
A study published in 2023 evaluated various quinazoline derivatives against human cancer cell lines such as A431 (epidermoid carcinoma) and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited strong cytotoxicity with IC50 values ranging from 0.28 μM to 0.59 μM . These findings support the potential application of this compound in therapeutic settings.
Combination Therapies
Another area of interest is the use of this compound in combination therapies. Research has suggested that combining EGFR inhibitors with other agents may enhance therapeutic outcomes in resistant cancer types . This approach could be particularly relevant for tumors that exhibit cross-resistance to single-agent therapies.
Data Summary Table
| Property | Value/Description |
|---|---|
| Chemical Structure | C19H22N4O4 |
| Target Kinases | EGFR, VEGFR |
| IC50 against EGFR | ~0.12 μM |
| IC50 against VEGFR | ~0.02 μM |
| Preclinical Efficacy | Effective against A431 and MCF-7 cell lines |
| Potential Use | Cancer therapy; combination therapies |
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Variations and Key Differences
The biological and chemical properties of quinoline derivatives are highly dependent on substituent modifications. Below is a comparative analysis of structurally related compounds:
Table 1: Substituent Variations and Molecular Properties
*Calculated based on structural formula.
Mechanistic Insights
- Morpholinopropoxy Group: The morpholine ring in the target compound enhances solubility and enables hydrogen bonding with biological targets, improving binding affinity and pharmacokinetics .
- Nitro Group: The NO₂ group at position 6 increases electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites (e.g., AChE) .
- Nitrile vs. Ester/Carboxylate : The nitrile group at position 3 improves membrane permeability and metabolic stability compared to ester-containing analogs .
Biological Activity
The compound 7-[3-(Morpholin-4-yl)propoxy]-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a member of the quinoline family, which has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C17H18N4O5
- Molecular Weight : 346.35 g/mol
- Key Functional Groups : Nitro group, carbonitrile, morpholine moiety
Research indicates that quinoline derivatives, including this compound, often act as inhibitors of various kinases involved in cell signaling pathways relevant to cancer progression. Specifically, they may inhibit:
- Epidermal Growth Factor Receptor (EGFR) : Known to play a critical role in the proliferation of cancer cells.
- Vascular Endothelial Growth Factor (VEGF) : Involved in angiogenesis, which is essential for tumor growth.
- c-Met : A receptor tyrosine kinase implicated in tumor growth and metastasis.
In Vitro Studies
Several studies have evaluated the biological activity of this compound against various cancer cell lines:
-
Antiproliferative Activity :
- The compound exhibited significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer).
- IC50 values for MCF-7 were reported as low as 6.502 μM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
- Kinase Inhibition :
Case Studies
A notable case study involved the evaluation of the compound's effects on tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size when treated with the compound compared to controls, highlighting its potential as an effective therapeutic agent .
Comparative Efficacy with Other Compounds
To illustrate the efficacy of this compound relative to other quinoline derivatives, a comparison table is provided below:
| Compound Name | Target Kinase | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| 7-[3-(Morpholin-4-yl)propoxy]-6-nitro... | EGFR | 0.72 | MCF-7 |
| Tivozanib | VEGFR | 1.38 | HUEVEC |
| Sorafenib | C-Raf | 0.33 | Hep G2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
